1-(Pyridin-3-yl)imidazolidin-2-one
Overview
Description
The compound "1-(Pyridin-3-yl)imidazolidin-2-one" is a derivative of imidazolidinone with a pyridinyl substituent at the 1-position. This structure is related to various imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which have been extensively studied due to their pharmacological properties and potential as catalysts in chemical reactions .
Synthesis Analysis
The synthesis of related imidazopyridine compounds often involves condensation reactions. For instance, the novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand was synthesized through a single condensation of 2,6-pyridyl aldehyde with optically active (S,S)-diphenylethylenediamine . Similarly, imidazo[1,5-a]pyridine derivatives were obtained by heating aldehydes with 2-cyanopyridine and ammonium acetate10. These methods demonstrate the versatility of imidazopyridine synthesis, which can be adapted to produce a variety of substituted compounds, potentially including "this compound".
Molecular Structure Analysis
The molecular structure of imidazopyridine derivatives is characterized by the presence of a bicyclic system with a bridgehead nitrogen atom. The structure of these compounds can be further confirmed by single crystal X-ray diffraction studies, as was done for some 3-substituted imidazo[1,5-a]pyridines10. The imidazolidinone core is a common feature in these molecules, providing a stable platform for further functionalization.
Chemical Reactions Analysis
Imidazopyridines participate in various chemical reactions, often facilitated by catalysts. For example, the PyBidine-Cu(OTf)2 complex was used to catalyze the highly endo-selective reaction of imino esters with nitroalkenes . Other reactions include the transition-metal-free synthesis of imidazo[1,2-a]pyridines, which involves the formation of C-N, C-O, and C-S bonds , and the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines . These reactions highlight the reactivity of the imidazopyridine core and its potential for diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopyridines are influenced by their molecular structure. For instance, some imidazo[1,2-a]pyridines are susceptible to excited state intramolecular proton transfer (ESIPT), which affects their emission characteristics . The presence of various substituents on the imidazopyridine core can significantly alter their pharmacological activity, as seen with the 3-amino-imidazo[1,2-a]pyridines that act as Mycobacterium tuberculosis glutamine synthetase inhibitors . The versatility of the imidazopyridine scaffold allows for the exploration of a wide range of biological activities and chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : A novel method for the preparation of related compounds, highlighting the potential for creating diverse bioactive molecules with imidazolidin-2-one structures, was developed by Lifshits et al. (2015), indicating the compound's relevance in synthetic organic chemistry and its role as a precursor in the synthesis of pharmacologically relevant molecules (Lifshits, Ostapchuk, & Brel, 2015).
Antiviral Activity : Chern et al. (2005) synthesized a pyridyl imidazolidinone derivative exhibiting significant antiviral activity, demonstrating the compound's potential as a basis for developing antiviral agents (Chern et al., 2005).
Catalytic Applications and Material Science
- Catalysis : Arai et al. (2010) described the use of a bis(imidazolidine)pyridine-Cu(OTf)2 complex for catalytic asymmetric [3 + 2] cycloaddition, showcasing the compound's utility in enhancing enantioselectivity and yield in synthetic reactions, which is crucial for the pharmaceutical industry (Arai, Mishiro, Yokoyama, Suzuki, & Sato, 2010).
Pharmacological and Biological Applications
- Pharmacological Scaffold : Deep et al. (2016) reviewed the imidazo[1,2-a]pyridine scaffold, underlining its extensive applications in medicinal chemistry for developing therapies against a variety of diseases. This highlights the versatility of pyridinyl imidazolidinones in drug design and discovery (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Electronic Structure and Ligand Design
- Ligand Properties : Tukov et al. (2009) investigated the electronic structure and ligand properties of N-heterocyclic carbenes, including imidazolidin-2-ylidenes, contributing to the understanding of their bonding characteristics and potential applications in catalysis (Tukov, Normand, & Nechaev, 2009).
Safety and Hazards
The safety data sheet for “1-(Pyridin-3-yl)imidazolidin-2-one” indicates that it is for R&D use only and not for medicinal, household, or other use . It carries the GHS07 pictogram, with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are known to interact with a variety of biological targets, depending on the specific substitutions on the imidazolidin-2-one ring .
Mode of Action
Imidazolidin-2-ones are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins . The specific interactions would depend on the exact nature of the target and the substituents on the imidazolidin-2-one ring .
Biochemical Pathways
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways, depending on their specific targets . They can affect the function of enzymes, receptors, ion channels, and other proteins, leading to downstream effects on cellular signaling, metabolism, and other processes .
Result of Action
Given the structural motifs of imidazolidin-2-ones, they are known to have a broad range of effects, depending on their specific targets and the cellular context . These effects can include changes in enzyme activity, alterations in cellular signaling, modulation of ion channel function, and other effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability of the compound and its interactions with its targets .
properties
IUPAC Name |
1-pyridin-3-ylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBVHFJJWWZJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564520 | |
Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56205-14-2 | |
Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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